molecular formula C17H19IN2O3S B4825230 N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

Cat. No.: B4825230
M. Wt: 458.3 g/mol
InChI Key: WDAWRMSUNUSKQB-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method starts with the iodination of 2-aminobenzamide to form 2-iodobenzamide. This intermediate is then subjected to a sulfonamide coupling reaction with 4-(butylsulfamoyl)phenylamine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used in the presence of palladium catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The butylsulfamoyl group can form hydrogen bonds and other interactions with the active site of the target, while the iodobenzamide moiety can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide can be compared with other similar compounds, such as:

    N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide: This compound has a phenylthio group instead of an iodo group, which affects its reactivity and applications.

    N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-2-3-12-19-24(22,23)14-10-8-13(9-11-14)20-17(21)15-6-4-5-7-16(15)18/h4-11,19H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWRMSUNUSKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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